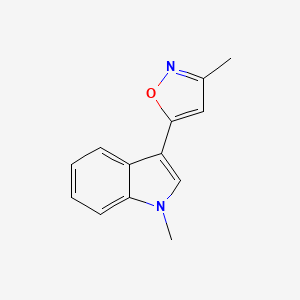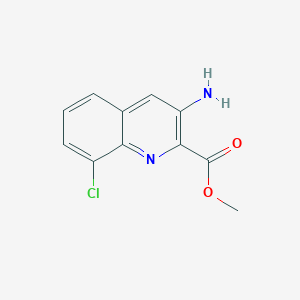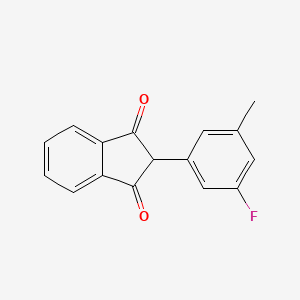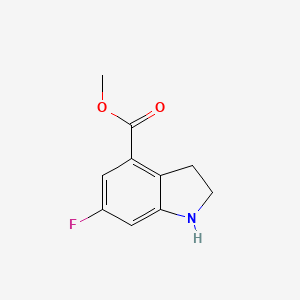
Methyl 6-fluoroindoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-fluoroindoline-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a fluorine atom at the 6th position and a carboxylate group at the 4th position on the indoline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroindoline-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indoline core, which can be derived from commercially available starting materials.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents like dimethyl carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-fluoroindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Alcohols, aldehydes
Substitution: Various substituted indoline derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 6-fluoroindoline-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical intermediates for industrial applications.
Wirkmechanismus
The mechanism of action of methyl 6-fluoroindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and carboxylate group play crucial roles in its binding affinity and selectivity towards biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-fluoroindoline-4-carboxylate can be compared with other indole derivatives, such as:
- Methyl 6-aminoindoline-4-carboxylate
- Methyl 6-chloroindoline-4-carboxylate
- Methyl 6-bromoindoline-4-carboxylate
Uniqueness: The presence of the fluorine atom at the 6th position distinguishes this compound from its analogs. Fluorine’s unique electronic properties can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10FNO2 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
methyl 6-fluoro-2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h4-5,12H,2-3H2,1H3 |
InChI-Schlüssel |
XMGOVRUXACGLBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2CCNC2=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



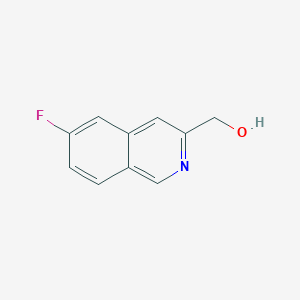

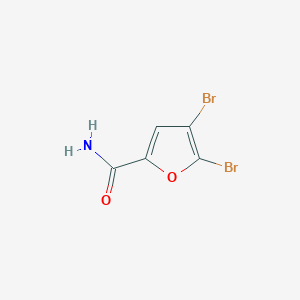

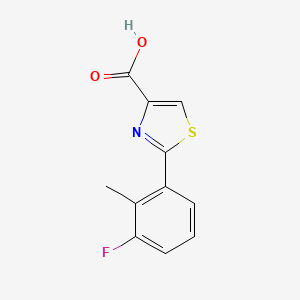
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
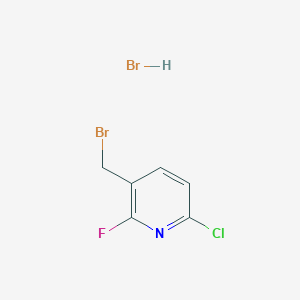

![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
